13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

Catalog No.
S3035536
CAS No.
860644-59-3
M.F
C26H19FN2
M. Wt
378.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]a...

CAS Number

860644-59-3

Product Name

13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

IUPAC Name

13-[(2-fluorophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine

Molecular Formula

C26H19FN2

Molecular Weight

378.45

InChI

InChI=1S/C26H19FN2/c27-22-10-4-1-8-19(22)16-29-24-12-6-3-9-20(24)21-14-13-18-15-17-7-2-5-11-23(17)28-25(18)26(21)29/h1-12,15H,13-14,16H2

InChI Key

FPGBYORDELWYKV-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=CC=C6F

solubility

not available

Fluorescent Imaging Probes

Specific Scientific Field: Bioimaging and fluorescence microscopy.

Summary of the Application: The compound can serve as a fluorescent probe for cellular imaging. Researchers label specific cellular structures (e.g., nuclei, mitochondria) with this compound to visualize them under a fluorescence microscope.

Experimental Procedures:

    Cell Labeling: Incubate cells with the compound.

    Fluorescence Microscopy: Observe labeled structures.

    Quantification: Measure fluorescence intensity.

Results and Outcomes:

    Cellular Localization: Visualize organelles and subcellular compartments.

    Live Cell Imaging: Monitor dynamic processes in real time.

References:

13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a complex organic compound classified as an acridine derivative, characterized by its unique molecular structure and properties. Its molecular formula is C26H19FN2C_{26}H_{19}FN_{2} with a molar mass of 378.44 g/mol. The compound features a fluorobenzyl group at the 13-position of the indoloacridine framework, which contributes to its biological activity and chemical reactivity. The compound's predicted density is approximately 1.26 g/cm³, and it has a boiling point of around 614.2 °C .

The chemical behavior of 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine includes several notable reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially yielding quinone derivatives.
  • Reduction: Reduction reactions can be conducted using lithium aluminum hydride or sodium borohydride, leading to various hydro derivatives.
  • Substitution: Nucleophilic substitution reactions may occur at the fluorobenzyl group, with reagents such as sodium methoxide or potassium tert-butoxide facilitating these transformations .

Acridine derivatives, including 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine, are known for their diverse biological activities. This compound exhibits potential antitumor and antimicrobial properties, making it a subject of interest in medicinal chemistry. Acridine compounds are known to intercalate into DNA and RNA, influencing genetic processes and potentially leading to therapeutic applications in cancer treatment and infectious diseases .

The synthesis of 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common synthetic route is the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds necessary for constructing the indole and acridine moieties. Other methods may include cyclization reactions involving various precursors to achieve the desired structural framework .

The applications of 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine span across various fields:

  • Pharmaceuticals: Due to its biological activity, it holds promise in drug development for cancer and infectious diseases.
  • Research: It serves as a valuable tool in studies related to DNA interactions and mutagenesis due to its ability to intercalate within nucleic acids.
  • Fluorescent Probes: The compound may also find applications in imaging techniques due to its fluorescent properties when modified appropriately .

Studies on the interactions of 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine with biomolecules have indicated its ability to bind with DNA and RNA. This interaction can lead to frameshift mutations or other genetic alterations, which are critical for understanding the mechanisms of action of acridine derivatives in biological systems. Such studies are essential for evaluating the safety and efficacy of this compound in therapeutic contexts .

Several compounds share structural similarities with 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridineC27H22N2OC_{27}H_{22}N_{2}OContains a methoxy group instead of a fluorobenzyl group; exhibits similar biological activities but different chemical reactivity.
AcridineC13H9NC_{13}H_{9}NParent structure; simpler than the target compound; known for basicity and intercalation properties but lacks specific substituents that enhance activity.
9-aminoacridineC15H12N2C_{15}H_{12}N_{2}Features an amino group; used as an antimalarial agent; less complex than the target compound but shares acridine's core structure.

The presence of the fluorobenzyl substituent in 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine distinguishes it from other acridine derivatives by potentially enhancing its lipophilicity and biological activity through specific interactions with cellular targets .

XLogP3

6

Dates

Last modified: 04-15-2024

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